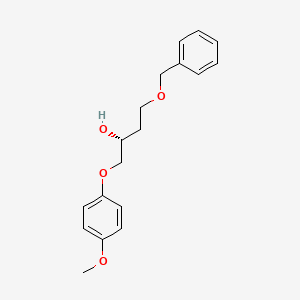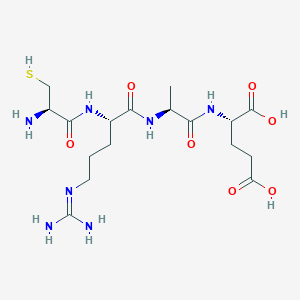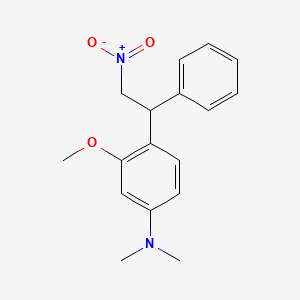
Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- is an organic compound with a complex structure It is characterized by the presence of a benzenamine core substituted with a methoxy group at the 3-position, N,N-dimethyl groups, and a 2-nitro-1-phenylethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzenamine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N,N-dimethyl groups. This intermediate can then be reacted with 2-nitro-1-phenylethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group.
Applications De Recherche Scientifique
Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and N,N-dimethyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-methoxy-: Lacks the N,N-dimethyl and 2-nitro-1-phenylethyl groups.
Benzenamine, 4-methoxy-N,N-dimethyl-2-nitro-: Similar structure but different substitution pattern.
Uniqueness
Benzenamine, 3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
820233-01-0 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
3-methoxy-N,N-dimethyl-4-(2-nitro-1-phenylethyl)aniline |
InChI |
InChI=1S/C17H20N2O3/c1-18(2)14-9-10-15(17(11-14)22-3)16(12-19(20)21)13-7-5-4-6-8-13/h4-11,16H,12H2,1-3H3 |
Clé InChI |
PKTJVWZFPTVCJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


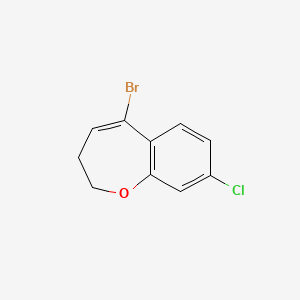
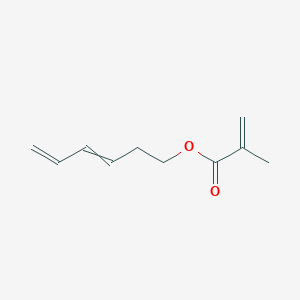
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

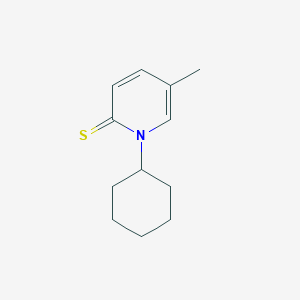
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
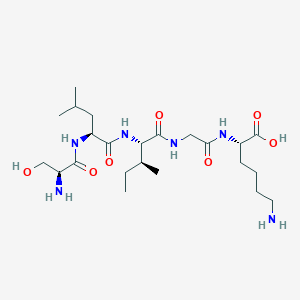
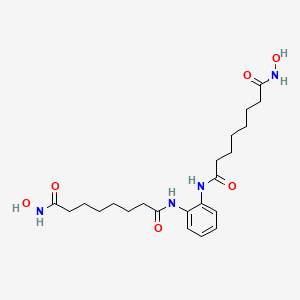

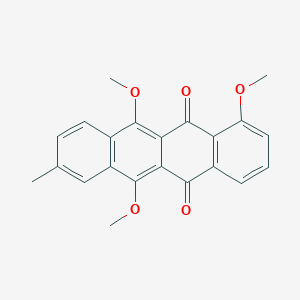
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
